N-(1-Phenylethyl)-N-(phenylsulfanyl)benzenesulfonamide
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Overview
Description
N-(1-Phenylethyl)-N-(phenylsulfanyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a phenylethyl and phenylsulfanyl moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenylethyl)-N-(phenylsulfanyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-(1-phenylethyl)amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenylethyl)-N-(phenylsulfanyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thiophenol, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted sulfonamides
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and protein binding.
Medicine: Potentially as an antimicrobial agent due to its sulfonamide structure.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-Phenylethyl)-N-(phenylsulfanyl)benzenesulfonamide would depend on its specific application. In a biological context, it may inhibit enzyme activity by mimicking the substrate or binding to the active site. The sulfonamide group is known to interfere with folic acid synthesis in bacteria, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Phenylethyl)-N-(phenylsulfanyl)acetamide
- N-(1-Phenylethyl)-N-(phenylsulfanyl)benzamide
- N-(1-Phenylethyl)-N-(phenylsulfanyl)benzenesulfonamide derivatives
Uniqueness
This compound is unique due to the presence of both phenylethyl and phenylsulfanyl groups, which may impart distinct chemical reactivity and biological activity compared to other sulfonamides. Its specific structure may allow for selective interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
36376-81-5 |
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Molecular Formula |
C20H19NO2S2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(1-phenylethyl)-N-phenylsulfanylbenzenesulfonamide |
InChI |
InChI=1S/C20H19NO2S2/c1-17(18-11-5-2-6-12-18)21(24-19-13-7-3-8-14-19)25(22,23)20-15-9-4-10-16-20/h2-17H,1H3 |
InChI Key |
SUHJETQPDHQWDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(SC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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